4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide
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Overview
Description
4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is an organic compound that features a benzamide core substituted with a tert-butyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Grignard reaction or a similar organometallic coupling reaction, where a thiophene derivative is coupled with the benzamide intermediate.
Hydroxylation: The final step involves the hydroxylation of the propyl chain, which can be achieved using various oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.
Substitution: The benzamide core and the thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the benzamide core or the thiophene ring .
Scientific Research Applications
4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest in understanding biochemical pathways and developing therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The thiophene ring may enhance the compound’s binding affinity and specificity for certain targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
4-tert-butylbenzamide: Lacks the thiophene ring and hydroxyl group, resulting in different chemical and biological properties.
N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide: Lacks the tert-butyl group, which may affect its stability and reactivity.
4-(tert-butyl)-N-(3-hydroxypropyl)benzamide:
Properties
IUPAC Name |
4-tert-butyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-18(2,3)15-6-4-13(5-7-15)17(21)19-10-8-16(20)14-9-11-22-12-14/h4-7,9,11-12,16,20H,8,10H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPCOBRYTUWPKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(C2=CSC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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